molecular formula C13H10N2S B2810147 2-[(4-Aminophenyl)sulfanyl]benzonitrile CAS No. 1250596-32-7

2-[(4-Aminophenyl)sulfanyl]benzonitrile

Cat. No. B2810147
CAS RN: 1250596-32-7
M. Wt: 226.3
InChI Key: IUGPUIIHUVWKED-UHFFFAOYSA-N
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Description

2-[(4-Aminophenyl)sulfanyl]benzonitrile is a chemical compound with the molecular weight of 226.3 . The IUPAC name for this compound is 2-[(4-aminophenyl)sulfanyl]benzonitrile .


Molecular Structure Analysis

The InChI code for 2-[(4-Aminophenyl)sulfanyl]benzonitrile is 1S/C13H10N2S/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,15H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-[(4-Aminophenyl)sulfanyl]benzonitrile include its molecular weight of 226.3 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Metal Ions Extraction and Evaluation

A novel bisphthalonitrile derivative, synthesized through a nucleophilic aromatic substitution involving a compound related to 2-[(4-Aminophenyl)sulfanyl]benzonitrile, demonstrated high efficiency in extracting metal ions such as Ag(II) and Hg(II) through polymeric zinc(II) phthalocyanine. This application is significant for environmental remediation and recycling of precious metals (Gök & Gök, 2019).

Neuroimaging Agent Development

Research into derivatives of 2-[(4-Aminophenyl)sulfanyl]benzonitrile, specifically for neuroimaging, has shown promise. A study involving the synthesis and biological evaluation of an F-18 fluorobenzyl analogue of DASB, a compound related to 2-[(4-Aminophenyl)sulfanyl]benzonitrile, indicated potential for PET imaging applications. This could enhance research capabilities in studying brain disorders and the serotonin transporter (Garg et al., 2007).

Understanding Oxidative Loss in Wine

In the context of food chemistry, derivatives of 2-[(4-Aminophenyl)sulfanyl]benzonitrile have been investigated for their reactivity with quinones. Such studies provide insights into oxidative processes in wine, potentially leading to better preservation methods and understanding of flavor compound stability (Nikolantonaki & Waterhouse, 2012).

Exploring Molecular Structures and Electronic Properties

A foundational study into the nature of low-lying singlet states of a derivative of 2-[(4-Aminophenyl)sulfanyl]benzonitrile, specifically 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), provided insights into intramolecular charge transfer (ICT) states. Such research contributes to our understanding of molecular electronic structures and the design of novel optical and electronic materials (Köhn & Hättig, 2004).

Antimicrobial Compound Synthesis

The antimicrobial potential of compounds incorporating the benzoimidazole moiety, synthesized from precursors including 2-[(4-Aminophenyl)sulfanyl]benzonitrile, demonstrates the chemical's versatility in drug development. This research avenue holds promise for creating new antimicrobial agents against a range of pathogens (El-Meguid, 2014).

properties

IUPAC Name

2-(4-aminophenyl)sulfanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-9-10-3-1-2-4-13(10)16-12-7-5-11(15)6-8-12/h1-8H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGPUIIHUVWKED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)SC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Aminophenyl)sulfanyl]benzonitrile

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